3-[1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-4-yl]-1,1-diethylurea
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Overview
Description
3-[1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-4-yl]-1,1-diethylurea is a synthetic organic compound that features a complex structure with a pyrrole ring, a piperidine ring, and a diethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-4-yl]-1,1-diethylurea typically involves multiple steps, starting with the preparation of the pyrrole and piperidine intermediates. The key steps include:
Formation of the Pyrrole Ring: This can be achieved through the reaction of a suitable precursor with an appropriate reagent under controlled conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a cyclization reaction, often involving a nucleophilic substitution mechanism.
Coupling of the Pyrrole and Piperidine Rings: The two rings are coupled together using a carbonylation reaction, typically involving a carbonyl donor such as phosgene or a similar reagent.
Formation of the Diethylurea Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-4-yl]-1,1-diethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution can be carried out using nucleophiles such as amines or thiols, while electrophilic substitution may involve reagents like halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-4-yl]-1,1-diethylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-4-yl]-1,1-diethylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-4-yl]-1,1-dimethylurea
- 3-[1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-4-yl]-1,1-diethylthiourea
- 3-[1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-4-yl]-1,1-diethylcarbamate
Uniqueness
3-[1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-4-yl]-1,1-diethylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-4-yl]-1,1-diethylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-3-19(4-2)15(22)18-12-5-7-20(8-6-12)14(21)13-9-11(16)10-17-13/h9-10,12,17H,3-8H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSIAALIPVMLQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1CCN(CC1)C(=O)C2=CC(=CN2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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